molecular formula C6H6BrNO2S B2400325 2-(2-Bromo-5-methylthiazol-4-yl)acetic acid CAS No. 1368320-93-7

2-(2-Bromo-5-methylthiazol-4-yl)acetic acid

Cat. No.: B2400325
CAS No.: 1368320-93-7
M. Wt: 236.08
InChI Key: MLMFCUOITXQWTA-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methylthiazol-4-yl)acetic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the thiazole ring, along with an acetic acid moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methylthiazol-4-yl)acetic acid typically involves the bromination of 5-methylthiazole followed by the introduction of the acetic acid group. One common method involves the reaction of 5-methylthiazole with bromine in the presence of a suitable solvent to yield 2-bromo-5-methylthiazole. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, purification, and crystallization to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methylthiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed

Major Products Formed

Scientific Research Applications

2-(2-Bromo-5-methylthiazol-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methylthiazol-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes, receptors, and other proteins, leading to the modulation of biochemical pathways. The bromine atom and the acetic acid moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylthiazole-5-carboxylic acid
  • 2-(2-Chloro-5-methylthiazol-4-yl)acetic acid
  • 2-(2-Bromo-4-methylthiazol-5-yl)acetic acid

Uniqueness

2-(2-Bromo-5-methylthiazol-4-yl)acetic acid is unique due to the specific positioning of the bromine atom and the acetic acid group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-3-4(2-5(9)10)8-6(7)11-3/h2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMFCUOITXQWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368320-93-7
Record name 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetic acid
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